molecular formula C10H8BrIN2 B8736249 4-(4-bromophenyl)-5-iodo-1-methyl-1H-imidazole

4-(4-bromophenyl)-5-iodo-1-methyl-1H-imidazole

Cat. No.: B8736249
M. Wt: 362.99 g/mol
InChI Key: HPIYGPZWQIQNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-5-iodo-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C10H8BrIN2 and its molecular weight is 362.99 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8BrIN2

Molecular Weight

362.99 g/mol

IUPAC Name

4-(4-bromophenyl)-5-iodo-1-methylimidazole

InChI

InChI=1S/C10H8BrIN2/c1-14-6-13-9(10(14)12)7-2-4-8(11)5-3-7/h2-6H,1H3

InChI Key

HPIYGPZWQIQNAX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1I)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(4-bromophenyl)-1-methyl-1H-imidazole (Step 2 product, 2.8 g, 9.45 mmol) in dichloromethane (30 mL) was added N-iodosuccinimide (1.913 g, 8.50 mmol) and six drops of trifluoroacetic acid. The reaction mixture was stirred at rt for 16 h. The mixture was neutralized with aqueous sodium bicarbonate and the organics were extracted with dichloromethane. The organics were then washed with aqueous sodium thiosulfate, followed by three washes with water then dried (MgSO4). The solvent was concentrated to afford 4-(4-bromophenyl)-5-iodo-1-methyl-1H-imidazole, which was used with out further purification. LCMS: [M+1]+=363.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.913 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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